molecular formula C19H27N5O3 B3968587 Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No.: B3968587
M. Wt: 373.4 g/mol
InChI Key: VDMXPKGXADCULQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzoate ester linked to a triazine ring, which is further substituted with butan-2-ylamino and propan-2-ylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates and triazine derivatives.

Scientific Research Applications

Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets. The triazine ring and the benzoate ester are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The butan-2-ylamino and propan-2-ylamino groups further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(butylamino)benzoate
  • Ethyl 4-(dimethylamino)benzoate
  • 4-(Methylamino)benzoic acid

Uniqueness

Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 4-[[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-6-13(5)21-18-22-17(20-12(3)4)23-19(24-18)27-15-10-8-14(9-11-15)16(25)26-7-2/h8-13H,6-7H2,1-5H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXPKGXADCULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NC(C)C)OC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate
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Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Reactant of Route 3
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Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Reactant of Route 4
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Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Reactant of Route 5
Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Reactant of Route 6
Ethyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate

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